CYP3A4 Time-Dependent Inhibition (TDI) Mitigation vs. 2,4-Difluoroaniline in MGAT2 Inhibitor Scaffolds
In a medicinal chemistry optimization campaign targeting MGAT2 inhibitors, the 2,4-difluoroaniline-containing lead compound exhibited significant CYP3A4 time-dependent inhibition (TDI), a liability that risks clinical drug-drug interactions. Systematic replacement of the aniline moiety with 4-chloro-2,6-difluoroaniline significantly reduced the CYP3A4 TDI risk while maintaining target potency. The optimized compound (27c) containing the 4-chloro-2,6-difluorophenyl group demonstrated an MGAT2 IC50 of 7.8 nM with a markedly improved CYP3A4 TDI profile relative to the 2,4-difluoroaniline-based lead [1].
| Evidence Dimension | CYP3A4 Time-Dependent Inhibition (TDI) Liability in MGAT2 Inhibitor Series |
|---|---|
| Target Compound Data | Compound 27c with N-(4-chloro-2,6-difluorophenyl) group: Significantly improved CYP3A4 TDI risk profile; MGAT2 IC50 = 7.8 nM |
| Comparator Or Baseline | Lead compound 2 containing 2,4-difluoroaniline moiety: Exhibited undesirable CYP3A4 TDI activity |
| Quantified Difference | Significant reduction in TDI liability (qualitatively assessed in the original study) with retained/enhanced target potency |
| Conditions | In vitro CYP3A4 TDI assay; in vitro MGAT2 enzyme inhibition assay |
Why This Matters
This direct evidence demonstrates that selecting 4-chloro-2,6-difluoroaniline over the 2,4-difluoroaniline analog can de-risk CYP3A4 TDI liabilities in early-stage drug discovery without compromising on-target potency.
- [1] Sato K, et al. Optimization of a novel series of N-phenylindoline-5-sulfonamide-based acyl CoA:monoacylglycerol acyltransferase-2 inhibitors: Mitigation of CYP3A4 time-dependent inhibition and phototoxic liabilities. Bioorganic & Medicinal Chemistry. 2015;23(15):4560-4579. https://doi.org/10.1016/j.bmc.2015.06.014 View Source
